molecular formula C6H5NO3 B2396445 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde CAS No. 1545291-61-9

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde

Cat. No.: B2396445
CAS No.: 1545291-61-9
M. Wt: 139.11
InChI Key: JREAAJQMURPOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde is a heterocyclic compound that features both furan and oxazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with oxazole precursors in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dihydro-2H-pyran-3-carbaldehyde
  • 4,6-Dihydro-1,3-oxazole-3-carbaldehyde
  • 4,6-Dihydro-1,2-thiazole-3-carbaldehyde

Uniqueness

4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde is unique due to its fused ring system, which combines the properties of both furan and oxazole rings. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4,6-dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-1-5-4-2-9-3-6(4)10-7-5/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREAAJQMURPOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)ON=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.